Cas no 2172224-73-4 (4-bromo-6-(butan-2-yl)-2-ethylpyrimidine)

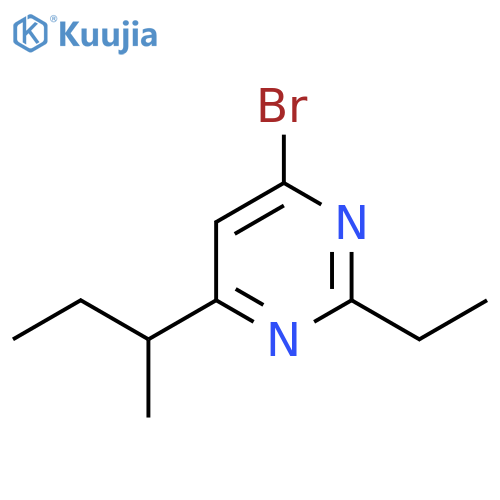

2172224-73-4 structure

商品名:4-bromo-6-(butan-2-yl)-2-ethylpyrimidine

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine

- 2172224-73-4

- EN300-1614141

-

- インチ: 1S/C10H15BrN2/c1-4-7(3)8-6-9(11)13-10(5-2)12-8/h6-7H,4-5H2,1-3H3

- InChIKey: BUMITCXUHDCVJW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C(C)CC)=NC(CC)=N1

計算された属性

- せいみつぶんしりょう: 242.04186g/mol

- どういたいしつりょう: 242.04186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 25.8Ų

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1614141-0.1g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 0.1g |

$1157.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-10.0g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 10g |

$5652.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-0.05g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 0.05g |

$1104.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-100mg |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 100mg |

$1056.0 | 2023-09-23 | ||

| Enamine | EN300-1614141-50mg |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 50mg |

$1008.0 | 2023-09-23 | ||

| Enamine | EN300-1614141-1.0g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 1g |

$1315.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-2.5g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 2.5g |

$2576.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-0.5g |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 0.5g |

$1262.0 | 2023-06-04 | ||

| Enamine | EN300-1614141-250mg |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 250mg |

$1104.0 | 2023-09-23 | ||

| Enamine | EN300-1614141-1000mg |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |

2172224-73-4 | 1000mg |

$1200.0 | 2023-09-23 |

4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2172224-73-4 (4-bromo-6-(butan-2-yl)-2-ethylpyrimidine) 関連製品

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬